molecular formula C9H25NSSi2 B11938283 2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine

2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine

Cat. No.: B11938283
M. Wt: 235.54 g/mol
InChI Key: CNPJMPZLBBNSSV-UHFFFAOYSA-N
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Description

2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, which makes them useful in various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted amines and thiols. These products can be further utilized in different chemical processes and applications.

Scientific Research Applications

2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine involves its ability to act as a protecting group and its reactivity towards various chemical reagents. The trimethylsilyl groups provide steric hindrance, which can protect sensitive functional groups during chemical reactions. The compound can also participate in nucleophilic substitution and other reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Bis(trimethylsilyl)methyl)thio)ethan-1-amine is unique due to its specific combination of trimethylsilyl groups and an amine functionality, which provides a balance of reactivity and stability. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected or modified .

Properties

Molecular Formula

C9H25NSSi2

Molecular Weight

235.54 g/mol

IUPAC Name

2-[bis(trimethylsilyl)methylsulfanyl]ethanamine

InChI

InChI=1S/C9H25NSSi2/c1-12(2,3)9(11-8-7-10)13(4,5)6/h9H,7-8,10H2,1-6H3

InChI Key

CNPJMPZLBBNSSV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)SCCN

Origin of Product

United States

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